molecular formula C14H12ClFO B3043299 3-Chloro-5-fluoro-4'-methylbenzhydrol CAS No. 842140-54-9

3-Chloro-5-fluoro-4'-methylbenzhydrol

Cat. No.: B3043299
CAS No.: 842140-54-9
M. Wt: 250.69 g/mol
InChI Key: JUAMXCSEFMHYOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3-Chloro-5-fluoro-4’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 3-Chloro-5-fluoro-4’-methylbenzhydrol are not extensively documented, the general approach involves large-scale reduction processes similar to those used in laboratory settings. The choice of reducing agent and reaction conditions may vary based on the desired yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-methylbenzhydrol is primarily related to its chemical reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro substituents can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-fluoro-4’-methylbenzhydrol is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAMXCSEFMHYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221404
Record name 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-54-9
Record name 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-α-(4-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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